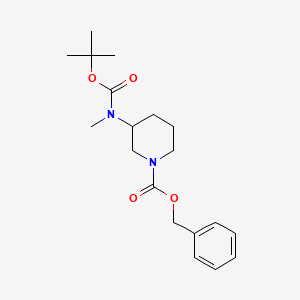

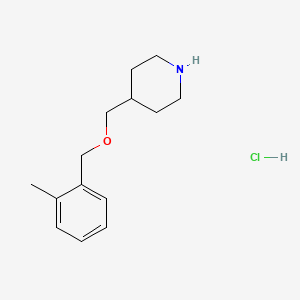

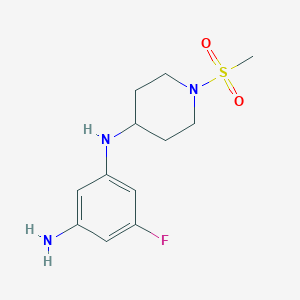

![molecular formula C14H15N3O B1444956 4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine CAS No. 1275675-85-8](/img/structure/B1444956.png)

4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine

Overview

Description

“4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Scientific Research Applications

Applications in Anticancer Research

Microtubule Targeting Agents Compounds related to 4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine have shown potential as microtubule targeting agents. For instance, a study on methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds revealed their significant influence on microtubule depolymerizing and antiproliferative activities. Among the studied compounds, one exhibited potent effects in vitro against various cancer cell lines and demonstrated better antitumor effects than the control in a U251 glioma xenograft model, marking it as a potential preclinical candidate for further studies (Xiang et al., 2020).

Applications in Crystallography and Molecular Structure

Crystal Structures and Hydrogen Bonding Researchers have explored the structural aspects of compounds similar to this compound, emphasizing their isostructural nature and hydrogen bonding capabilities. In one study, two compounds were analyzed for their crystal and molecular structures, showcasing significant displacements of ring-substituent atoms and polarization of electronic structures. The observed hydrogen bonds contribute to the formation of intricate molecular sheets, highlighting the structural complexity and potential applications of these compounds in understanding molecular interactions and crystal engineering (Trilleras et al., 2009).

Applications in Organic Synthesis and Drug Development

Synthesis of Novel Derivatives The compound family to which this compound belongs has been utilized in the synthesis of various pharmacologically active derivatives. For instance, a study described the synthesis of novel oxo pyrimido pyrimidine derivatives, focusing on the transformation of chalcone into different active compounds through various reactions. The synthesized compounds showed potential for further functionalization and exploration in drug development (Jadhav et al., 2022).

Anticancer Derivatives The synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been reported, with an emphasis on their in-vitro anticancer activities. A specific derivative showed high GI50 values against various human tumor cell lines, and the docking study indicated good binding in the active site of a target enzyme. The ADME properties also suggested promising drug-like characteristics (Tiwari et al., 2016).

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been reported to target enzymes like cyclooxygenase (cox) and protein kinases .

Mode of Action

It’s known that pyrimidine derivatives can inhibit the activity of their target enzymes, leading to various downstream effects . For instance, inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which are involved in inflammation .

Biochemical Pathways

4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine may affect several biochemical pathways. As a pyrimidine derivative, it could potentially influence the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell growth and differentiation. Inhibition of this pathway can lead to changes in cell proliferation and inflammation .

Result of Action

Similar pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

properties

IUPAC Name |

2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-18-10-5-2-4-9(8-10)14-16-12-7-3-6-11(12)13(15)17-14/h2,4-5,8H,3,6-7H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGXYUFMZRJIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(CCC3)C(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

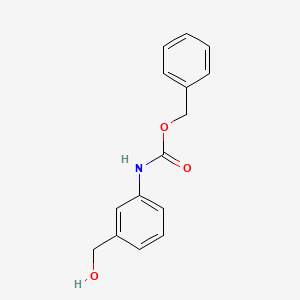

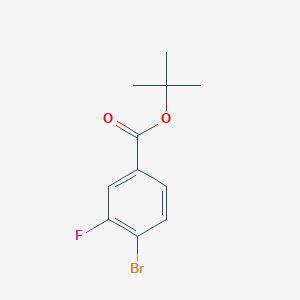

![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)

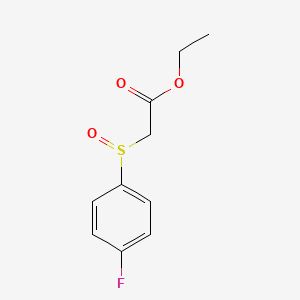

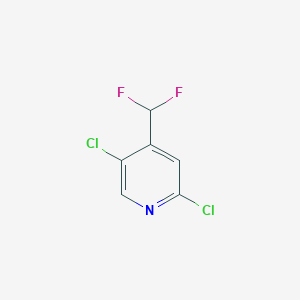

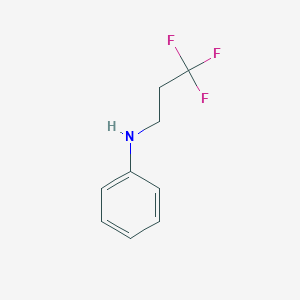

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)

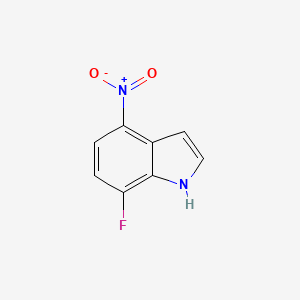

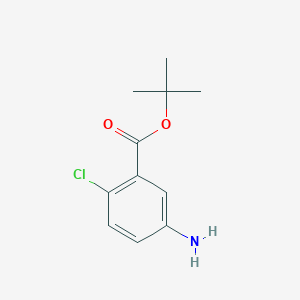

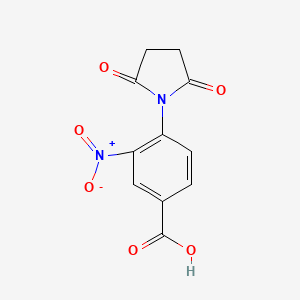

![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)